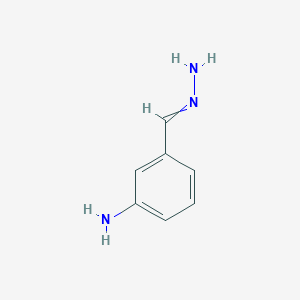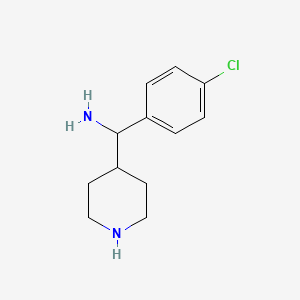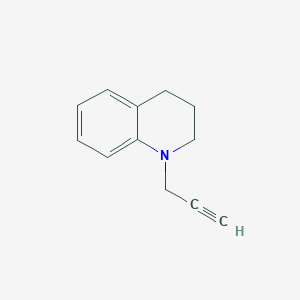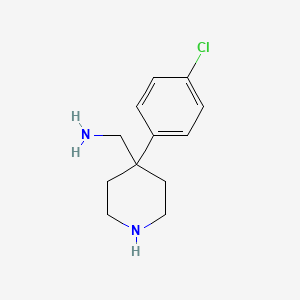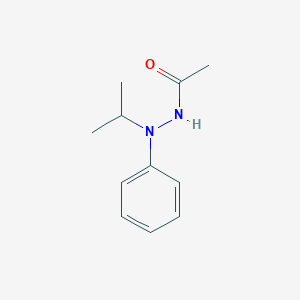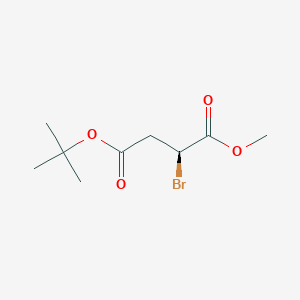
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
描述
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is an organic compound that belongs to the class of succinates. Succinates are derivatives of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the succinate backbone. The (S) configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate typically involves the bromination of a suitable succinate precursor. One common method is the bromination of (S)-4-tert-Butyl 1-methyl succinate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted succinates with different functional groups.
Reduction: Formation of (S)-4-tert-Butyl 1-methyl succinate.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学研究应用
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate depends on its specific application and the target molecule or pathway. In general, the compound may interact with biological macromolecules such as proteins or nucleic acids, leading to changes in their structure or function. The bromine atom can participate in electrophilic reactions, while the tert-butyl and methyl groups can influence the compound’s steric and electronic properties.
相似化合物的比较
Similar Compounds
(S)-4-tert-Butyl 1-methyl succinate: Lacks the bromine atom and has different reactivity and applications.
(S)-4-tert-Butyl 2-bromosuccinate: Similar structure but lacks the methyl group, leading to different chemical properties.
(S)-1-methyl 2-bromosuccinate: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is unique due to the combination of the tert-butyl, methyl, and bromine substituents, which confer distinct reactivity and properties. The presence of the (S) configuration also adds to its uniqueness by providing specific stereochemical characteristics.
属性
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNMVDLUFHECX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)
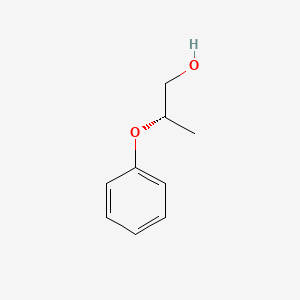
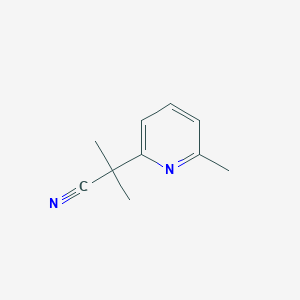
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)
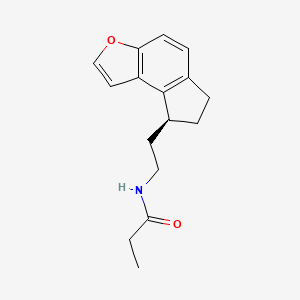
![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)
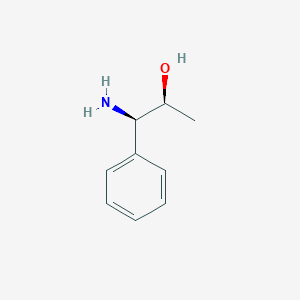
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)
